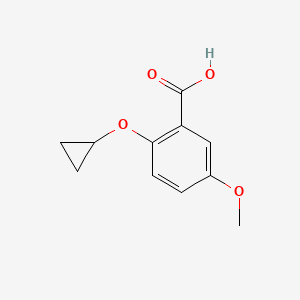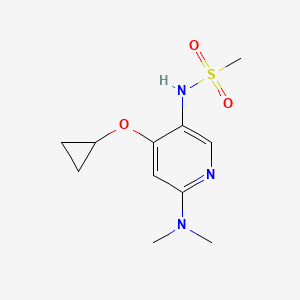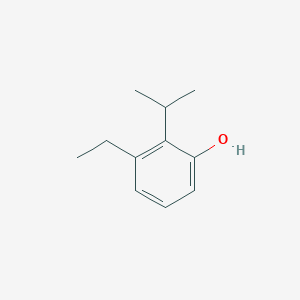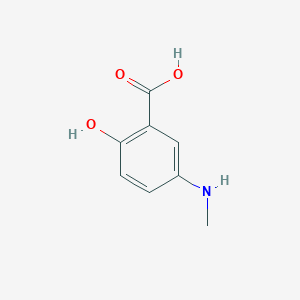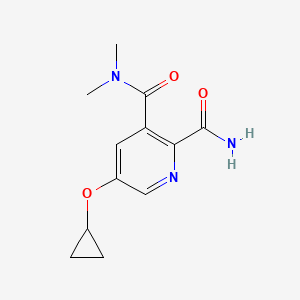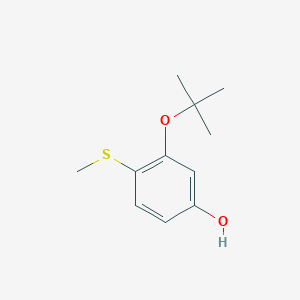
3-(Tert-butoxy)-4-(methylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)-4-(methylsulfanyl)phenol is an organic compound that features a tert-butoxy group and a methylsulfanyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-4-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the alkylation of 4-hydroxythiophenol with tert-butyl bromide under basic conditions to introduce the tert-butoxy group. This is followed by the methylation of the thiol group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(Tert-butoxy)-4-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
3-(Tert-butoxy)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for studying biological pathways involving phenolic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 3-(tert-butoxy)-4-(methylsulfanyl)phenol exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include enzymes that interact with phenolic compounds.
類似化合物との比較
Similar Compounds
- 3-(tert-butoxy)-4-(methylthio)phenol
- 3-(tert-butoxy)-4-(ethylsulfanyl)phenol
- 3-(tert-butoxy)-4-(methylsulfinyl)phenol
Uniqueness
3-(Tert-butoxy)-4-(methylsulfanyl)phenol is unique due to the presence of both the tert-butoxy and methylsulfanyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-9-7-8(12)5-6-10(9)14-4/h5-7,12H,1-4H3 |
InChIキー |
ATRQYFYIWHRBGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


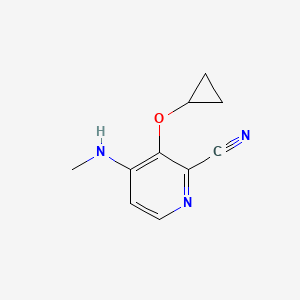
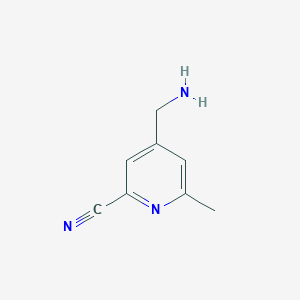
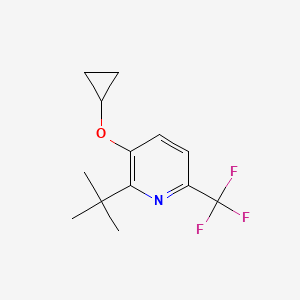
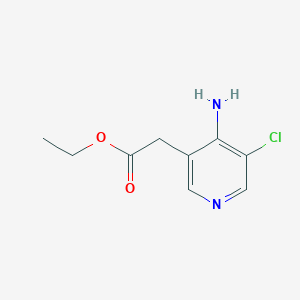
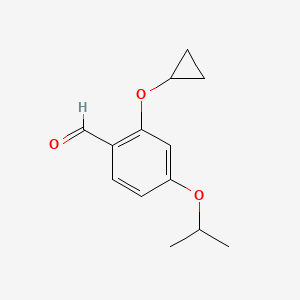
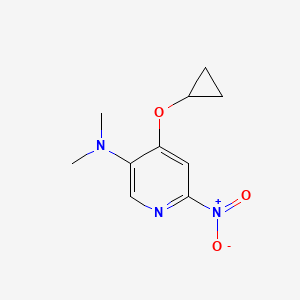
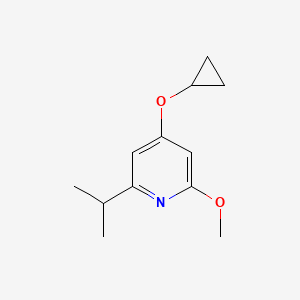
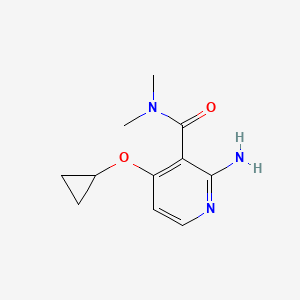
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
